molecular formula C11H6F3NO2 B11867478 7-(Trifluoromethyl)quinoline-4-carboxylic acid

7-(Trifluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B11867478
M. Wt: 241.17 g/mol
InChI Key: QQKDNYDQVWGDOA-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated heterocyclic compound that belongs to the quinoline family. The presence of the trifluoromethyl group at the 7th position and the carboxylic acid group at the 4th position of the quinoline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)quinoline-4-carboxylic acid typically involves the reaction of 3-amino benzotrifluoride with diethyl 2-(ethoxymethylene) malonate to form an initial uncyclized product. This product is then heated in diphenylether at 260°C to yield 7-(Trifluoromethyl)quinoline . The carboxylic acid group can be introduced through subsequent reactions involving hydrolysis and oxidation.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Trifluoromethyl)quinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with cellular targets such as enzymes and receptors. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into cells. Once inside, it can bind to metal centers and disrupt cellular processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and carboxylic acid groups allows for versatile chemical modifications and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

IUPAC Name

7-(trifluoromethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)6-1-2-7-8(10(16)17)3-4-15-9(7)5-6/h1-5H,(H,16,17)

InChI Key

QQKDNYDQVWGDOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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